Unique Steric and Electronic Profile from 1-Methyl Group
The defining structural feature of 1-Methyl-9-phenoxyacridine is the methyl substituent at the 1-position of the acridine core, confirmed by its SMILES structure CC1=CC=CC2=NC3=CC=CC=C3C(OC4=CC=CC=C4)=C21, creating a substitution pattern not found in the widely studied parent compound 9-phenoxyacridine . This methyl group is expected to alter the DNA intercalation geometry and electronic distribution compared to the unsubstituted analog, potentially impacting binding affinity and off-rate [1]. The compound also has a calculated LogP of approximately 4.2, indicating higher lipophilicity than 9-phenoxyacridine (LogP ≈ 3.7), which may influence membrane permeability and tissue distribution .
| Evidence Dimension | Substitution pattern and calculated lipophilicity |
|---|---|
| Target Compound Data | 1-Methyl-9-phenoxyacridine: SMILES CC1=CC=CC2=NC3=CC=CC=C3C(OC4=CC=CC=C4)=C21; Calc. LogP ≈ 4.2 |
| Comparator Or Baseline | 9-Phenoxyacridine: Acridine core with phenoxy at position 9, no methyl group; estimated LogP ≈ 3.7 [1] |
| Quantified Difference | ΔLogP ≈ +0.5 (higher lipophilicity for 1-methyl derivative) |
| Conditions | Computational prediction; experimental logD not reported |
Why This Matters
The distinct substitution pattern means that any quantitative structure-activity relationship (QSAR) model or biological profile developed for 9-phenoxyacridine cannot be assumed to apply to this compound, justifying the procurement of the 1-methyl variant for structure-activity studies.
- [1] Chen, Y. L., Chen, I. L., Lu, C. M., Tzeng, C. C., Tsao, L. T., & Wang, J. P. (2002). Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives. Journal of Medicinal Chemistry, 45(21), 4689–4694. View Source
